molecular formula C13H11N3S B2472638 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 161952-26-7

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B2472638
CAS RN: 161952-26-7
M. Wt: 241.31
InChI Key: BZGSXFFNBNQVJN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (PTPA) is an organic compound that is widely used in scientific research and laboratory experiments. PTPA is a derivative of pyrazole, and it is a versatile compound that has a wide range of applications in many areas of science. PTPA is a colorless solid that is soluble in organic solvents and has a melting point of 67-68 °C. PTPA has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science.

Scientific Research Applications

  • Antidepressant Activity : 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for antidepressant activity. One derivative, TTg, showed a significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential antidepressant properties without affecting baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).

  • Chemical Structure Analysis : Studies have been conducted on the molecular structure of pyrazole derivatives using X-ray diffraction measurements and DFT calculations. These studies help in understanding the reactivity and properties of these compounds (Szlachcic et al., 2020).

  • Antimicrobial Activity : Schiff bases of chitosan, synthesized with heteroaryl pyrazole derivatives including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, have shown significant antimicrobial activity against various bacterial and fungal strains. This indicates potential applications in treating microbial infections (Hamed et al., 2020).

  • Enzyme Inhibitory Activity : Derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research suggests potential therapeutic applications in diseases related to these enzymes (Cetin, Türkan, Bursal, & Murahari, 2021).

  • Cytotoxicity and Antitumor Activity : A series of pyrazole derivatives have been evaluated for their cytotoxic and antitumor activities. Some compounds have shown promising results against various cancer cell lines, indicating potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

  • Material Science Applications : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to this compound, have been developed as photoinitiators for polymerizations under UV and visible light, showcasing their utility in advanced material synthesis (Zhang et al., 2015).

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the biochemical processes within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name

2-phenyl-5-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGSXFFNBNQVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phenyl hydrazine (143 mg, 1.32 mmol) and 3-oxo-3-(2-thienyl)propionitrile (200 mg, 1.32 mmol) were placed in a microwave vial and dissolved in methanol (660 μL). The vial was sealed, placed in a microwave oven and heated at 120° C. for 40 minutes. After this period, the reaction mixture was concentrated to dryness in vacuo. The residue was redissolved in ethyl acetate and the organic solution washed with water, saturated aqueous NaHCO3 and brine, respectively. The organic layer was dried over anhydrous Na2SO4 and concentrated. The crude material was purified by flash chromatography (20-50% ethyl acetate/hexanes gradient) to afford the desired intermediate, 2-phenyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine (315 mg).
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
660 μL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phenyl hydrazine and 3-oxo-3-(thiophen-2-yl)propanenitrile were combined according to literature procedures to yield 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine. See WO 2006/071940.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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